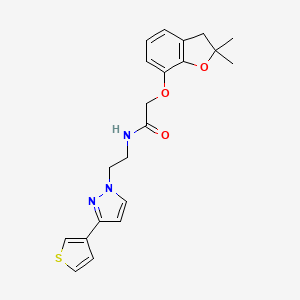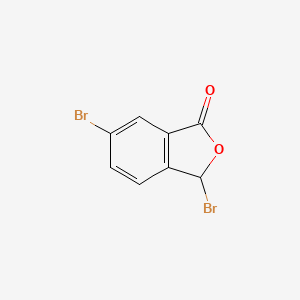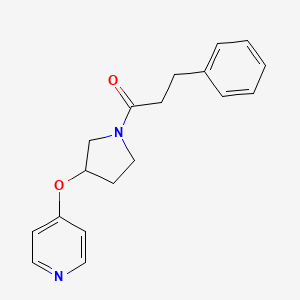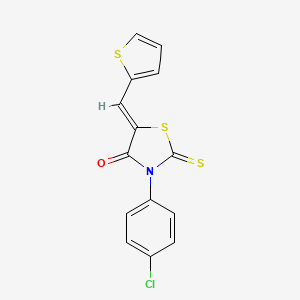
Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate is a synthetic organic compound notable for its diverse applications across various scientific fields, including chemistry, biology, medicine, and industry. This compound features a unique molecular structure characterized by the presence of a pyridine ring, substituted with chlorine and fluorine, and a piperidine ring bearing an ester group. Its versatile reactivity and biological activity make it a subject of considerable interest in contemporary scientific research.
准备方法
Synthetic Routes and Reaction Conditions: : The preparation of Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate typically involves a multi-step synthetic process. Key steps include:
Formation of 5-chloro-6-fluoropyridine-3-carboxylic acid: : This can be achieved via halogenation and subsequent carboxylation of pyridine derivatives.
Coupling Reaction: : The acid group is then coupled with (3R)-piperidine-3-carboxylic acid using common coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Esterification: : The final step involves the esterification of the resulting product with ethanol under acidic or basic conditions, yielding this compound.
Industrial Production Methods: : In an industrial setting, the synthesis process can be scaled up by employing flow chemistry techniques and automated reactors to enhance the efficiency and yield of the product. Stringent control of reaction parameters, such as temperature, pressure, and pH, is crucial to ensure consistency and purity of the final compound.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: : Reduction of the ester group to an alcohol is feasible using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: : The chlorine and fluorine atoms on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or thiols, often facilitated by catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Alcohols or amines.
Substitution: : Derivatives with varied functional groups depending on the nucleophile used.
科学研究应用
Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate finds extensive use in scientific research due to its distinct properties:
Chemistry: : As a building block in organic synthesis for the development of more complex molecules.
Biology: : Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: : Explored for its potential pharmacological effects, including its role as an intermediate in the synthesis of therapeutic agents.
Industry: : Utilized in the production of specialty chemicals and materials.
作用机制
The biological activity of Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites or altering protein conformations. Detailed studies involving molecular docking and kinetic assays can elucidate these interactions, providing insights into its mechanism of action.
Similar Compounds
Ethyl (3R)-1-(5-bromo-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate
Ethyl (3R)-1-(5-chloro-6-methylpyridine-3-carbonyl)piperidine-3-carboxylate
Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)pyrrolidine-3-carboxylate
Comparison
Structural Uniqueness: : While similar compounds may share the pyridine and piperidine/pyrrolidine cores, the specific substitution pattern of chlorine and fluorine atoms in this compound confers unique reactivity and biological properties.
Reactivity: : The presence of different halogen atoms or alkyl groups in similar compounds can significantly alter their chemical reactivity and interaction with biological targets.
This compound stands out due to its distinctive combination of structural features and functional versatility, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O3/c1-2-21-14(20)9-4-3-5-18(8-9)13(19)10-6-11(15)12(16)17-7-10/h6-7,9H,2-5,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJQMNFDYPOYOU-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(N=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)C(=O)C2=CC(=C(N=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)



![5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/new.no-structure.jpg)
![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)


![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2882018.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2882020.png)
![5-((4-Benzylpiperazin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882021.png)
![tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2882023.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882024.png)
